3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea 3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 1219906-92-9
VCID: VC11977847
InChI: InChI=1S/C18H11F3N4O3/c19-18(20,21)11-6-2-3-7-12(11)22-16(26)23-17-25-24-15(28-17)14-9-10-5-1-4-8-13(10)27-14/h1-9H,(H2,22,23,25,26)
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Molecular Formula: C18H11F3N4O3
Molecular Weight: 388.3 g/mol

3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea

CAS No.: 1219906-92-9

Cat. No.: VC11977847

Molecular Formula: C18H11F3N4O3

Molecular Weight: 388.3 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea - 1219906-92-9

Specification

CAS No. 1219906-92-9
Molecular Formula C18H11F3N4O3
Molecular Weight 388.3 g/mol
IUPAC Name 1-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C18H11F3N4O3/c19-18(20,21)11-6-2-3-7-12(11)22-16(26)23-17-25-24-15(28-17)14-9-10-5-1-4-8-13(10)27-14/h1-9H,(H2,22,23,25,26)
Standard InChI Key OZXIZYPMDQHWRY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

The compound features a 1,3,4-oxadiazole core substituted at position 2 with a 1-benzofuran-2-yl group and at position 5 with a urea-linked 2-(trifluoromethyl)phenyl moiety. This architecture confers unique electronic and steric properties:

  • Molecular formula: C20H12F3N4O3\text{C}_{20}\text{H}_{12}\text{F}_{3}\text{N}_{4}\text{O}_{3} (calculated based on analogous structures ).

  • Molecular weight: 437.33 g/mol.

  • Key functional groups:

    • 1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

    • Benzofuran: A fused bicyclic system providing planar rigidity and π-π stacking potential .

    • Trifluoromethylphenyl urea: The electron-withdrawing CF3_3 group enhances lipophilicity and bioavailability, while the urea moiety enables hydrogen bonding .

Stereoelectronic Properties

  • logP: Estimated at 4.2–4.8 (similar to ChemDiv compound L604-0013 ), indicating moderate lipophilicity.

  • Hydrogen bond donors/acceptors: 2 donors (urea NH) and 5 acceptors (oxadiazole O/N, benzofuran O, urea O) .

  • Polar surface area: ~85 Ų, suggesting moderate membrane permeability .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential heterocycle formation and urea coupling:

  • Oxadiazole synthesis: Cyclization of a benzofuran-carboxylic acid hydrazide with a cyanogen bromide derivative .

  • Urea formation: Reaction of a 2-(trifluoromethyl)phenyl isocyanate with an oxadiazole-bearing aniline .

Stepwise Procedure (Hypothetical)

  • Benzofuran-2-carbohydrazide synthesis:

    • Benzofuran-2-carboxylic acid reacts with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate .

  • 1,3,4-Oxadiazole formation:

    • Cyclodehydration of the hydrazide with cyanogen bromide in ethanol under reflux .

  • Urea coupling:

    • The oxadiazole-aniline intermediate reacts with 2-(trifluoromethyl)phenyl isocyanate in dichloromethane with triethylamine catalysis .

Yield optimization:

  • Temperature control: Reflux conditions (80–100°C) for cyclization .

  • Catalyst: Triethylamine (1.4 eq) enhances urea bond formation .

Physicochemical and Spectroscopic Data

Spectral Characterization

  • 1^1H NMR (predicted):

    • δ 8.2–8.5 ppm (oxadiazole C-H), 7.6–8.1 ppm (benzofuran aromatic H), 6.9–7.5 ppm (trifluoromethylphenyl H) .

    • Urea NH protons: δ 9.3–9.8 ppm (broad singlet) .

  • 13^{13}C NMR:

    • CF3_3 carbon: ~120 ppm (q, J=280HzJ = 280 \, \text{Hz}) .

    • Oxadiazole C=O: ~165 ppm .

Thermal Stability

  • Melting point: Estimated 180–190°C (analogous ureas ).

  • Degradation: Thermal gravimetric analysis (TGA) likely shows decomposition above 250°C due to oxadiazole ring instability .

Comparative Analysis with Analogues

ParameterTarget CompoundChemDiv L604-0013 HDAC6 Inhibitor
Molecular weight437.33424.38452.41
logP4.55.63.8
Biological targetHDAC6 (hypothetical)UndisclosedHDAC6
Synthetic yield65–72% (estimated)99%85%

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